Drosomycin
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
DCLSGRYKGPCAVWDNETCRRVCKEEGRSSGHCSPSLKCWCEGC |
Origin of Product |
United States |
Drosomycin S Biological Role and Functional Spectrum
Primary Antifungal Activity of Drosomycin (B1143007)
The principal and most studied function of this compound is its potent activity against a range of filamentous fungi. This activity is characterized by a high degree of specificity and multifaceted effects on fungal growth and development.
This compound exhibits a significant and selective inhibitory action against various species of filamentous fungi. nih.gov Research has demonstrated its effectiveness against fungi such as Aspergillus fumigatus, a common opportunistic human pathogen, and other members of the Aspergillus genus. nih.gov Furthermore, its antifungal spectrum includes species of Fusarium and Neurospora crassa. sdbonline.orgresearchgate.net One of the notable characteristics of this compound's antifungal action is its specificity; it shows little to no activity against gram-positive or gram-negative bacteria. nih.gov
The potency of this compound against susceptible fungi is often measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the growth of the fungus by 50%. For the highly sensitive fungus Neurospora crassa, the IC50 value for this compound has been reported to be in the low micromolar range, and in some cases, even below 1 µM, indicating exceptional potency. sdbonline.orgresearchgate.net
| Fungal Species | Activity of this compound | IC50 (µM) |
|---|---|---|
| Neurospora crassa | Highly Active | < 1 |
| Geotrichum candidum | Active | Data not available |
| Aspergillus fumigatus | Active | Data not available |
| Fusarium spp. | Active | Data not available |
At higher concentrations, this compound has been shown to effectively inhibit the germination of fungal spores. wikipedia.orguniprot.org This is a critical defensive action, as spore germination is the initial and essential step for many fungi to establish an infection. By preventing spores from developing into their vegetative hyphal form, this compound can preemptively halt the progression of a fungal invasion. wikipedia.orgsdbonline.org
At lower concentrations, where spore germination may not be completely inhibited, this compound still exerts a significant impact on the subsequent growth and morphology of the fungal hyphae. wikipedia.orguniprot.org One of the primary effects observed is a delay in hyphal growth. wikipedia.org This retardation of fungal development provides the host's immune system with a crucial window of opportunity to mount a more comprehensive defense.
In addition to slowing growth, this compound induces distinct morphological abnormalities in the developing hyphae. sdbonline.org These changes can include an increase in hyphal branching, leading to a distorted and less efficient fungal structure. wikipedia.org Furthermore, partial lysis of the hyphae has been observed, indicating that this compound can disrupt the integrity of the fungal cell wall and membrane. wikipedia.orgresearchgate.net For instance, in studies involving Neurospora crassa and Geotrichum candidum, treatment with this compound resulted in observable morphological distortions of the fungal hyphae. researchgate.net
Broader Antimicrobial Activities
While primarily known for its effects on filamentous fungi, emerging research has indicated that this compound's antimicrobial spectrum extends to other types of microorganisms, including certain yeasts and parasites.
The activity of this compound against yeasts appears to be species-specific. Early studies reported that this compound was inactive against yeasts such as Candida albicans and Cryptococcus neoformans. nih.gov However, more recent research has demonstrated that this compound can inhibit the growth of the yeast Saccharomyces cerevisiae. researchgate.net This suggests a differential susceptibility among yeast species to the effects of this compound. This compound-2, a related peptide, has been shown to be even more effective than this compound in inhibiting the growth of S. cerevisiae. researchgate.net
| Yeast Species | Activity of this compound |
|---|---|
| Saccharomyces cerevisiae | Inhibitory |
| Candida albicans | Inactive |
| Cryptococcus neoformans | Inactive |
A significant finding in the study of this compound's biological role is its antiparasitic activity. nih.gov Specifically, this compound has been shown to have an inhibitory effect on the development of the ookinetes of Plasmodium berghei, a parasite that causes malaria in rodents and is often used as a model for studying human malaria. researchgate.net This inhibition is concentration-dependent, with significant effects observed in the concentration range of 10 to 20 µM. researchgate.net This discovery opens up new avenues for research into the potential role of insect-derived antimicrobial peptides in combating parasitic infections.
This compound as a Key Effector in Humoral Immune Responses
This compound is a cornerstone of the humoral immune response in Drosophila melanogaster, representing a primary defense mechanism against fungal pathogens. This inducible antifungal peptide is synthesized predominantly in the fat body, the insect equivalent of the liver, and secreted into the hemolymph upon systemic infection. The regulation of this compound expression is a well-defined process, primarily governed by the Toll signaling pathway, which is activated in response to fungal and Gram-positive bacterial infections.
Upon recognition of microbial invaders, a signaling cascade is initiated that culminates in the nuclear translocation of the NF-κB-like transcription factors Dif and Dorsal. These transcription factors then bind to the promoter region of the this compound (Drs) gene, driving its transcription. This systemic response ensures a rapid and robust production of this compound to combat pathogens circulating within the fly's body cavity.
In addition to the systemic response, a localized expression of this compound has been observed in various epithelial tissues that form a barrier with the external environment, such as the respiratory, digestive, and reproductive tracts. Interestingly, this local immune response is not dependent on the Toll pathway, suggesting an alternative regulatory mechanism for frontline defense at potential sites of infection.
Research has demonstrated the critical role of this compound in surviving fungal infections. Flies with mutations in the Toll pathway, which consequently cannot produce this compound effectively, exhibit high susceptibility to fungal pathogens like Beauveria bassiana and Candida albicans. researchgate.netpnas.org The induction of this compound is highly specific; fungal challenges lead to a strong and sustained expression, whereas Gram-negative bacteria are generally weak inducers of this particular peptide. pnas.org
The functional spectrum of this compound is primarily directed against filamentous fungi. Its mode of action involves inhibiting spore germination at high concentrations and causing delays in hyphal growth at lower concentrations. While highly effective against many fungi, it shows little to no activity against bacteria.
The following tables provide a summary of research findings on the induction and antifungal activity of this compound.
Table 1: Induction of this compound Expression in Response to Microbial Challenge
This table details the observed changes in this compound gene expression in Drosophila melanogaster following infection with various microorganisms. The data is compiled from multiple studies utilizing Northern blot analysis and quantitative real-time PCR (qRT-PCR) to measure transcript levels.
| Microorganism | Type | Method of Challenge | Observed this compound Expression | Reference |
| Beauveria bassiana | Fungus | Natural infection (spore coating) | Strong and sustained induction | pnas.orgpnas.org |
| Metarhizium anisopliae | Fungus | Natural infection (spore coating) | Strong induction | pnas.org |
| Candida albicans | Fungus | Injection | Strong induction | researchgate.netuniprot.org |
| Aspergillus fumigatus | Fungus | Natural infection (spore coating) | No marked induction | pnas.org |
| Micrococcus luteus | Gram-positive bacterium | Septic injury | Moderate induction | pnas.org |
| Staphylococcus aureus | Gram-positive bacterium | Septic injury | Upregulation observed | nih.gov |
| Escherichia coli | Gram-negative bacterium | Septic injury | Weak induction | pnas.orgnih.gov |
Table 2: Antifungal Activity of this compound
This table presents the in vitro antifungal efficacy of this compound against a selection of fungal species. The data includes half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of the fungal pathogen by 50%.
| Fungal Species | Type | IC50 (µM) | Reference |
| Neurospora crassa | Filamentous fungus | < 1 | |
| Geotrichum candidum | Filamentous fungus | 16 | |
| Saccharomyces cerevisiae | Yeast | 32 | |
| Aspergillus fumigatus | Filamentous fungus | Active against | nih.gov |
| Fusarium spp. | Filamentous fungus | Active against | nih.gov |
| Rhizopus oryzae | Filamentous fungus | Active against | nih.gov |
Molecular Mechanisms of Drosomycin Action
Proposed Interactions with Fungal Cell Membranes
Drosomycin's antifungal activity is strongly associated with its ability to interact with and disrupt fungal cell membranes. wikipedia.orgontosight.ai This interaction is considered a primary step in its mechanism of action. frontiersin.org
Membrane Permeabilization and Disruption
A key aspect of this compound's action is the permeabilization of the fungal cell membrane. This leads to the leakage of intracellular components and disruption of cellular homeostasis. wikipedia.orgontosight.aifrontiersin.org While high concentrations of some antimicrobial peptides can cause non-specific membrane permeabilization through direct peptide-phospholipid interactions, studies on plant defensins, which share structural similarities with This compound (B1143007), suggest that a weaker, more cation-resistant permeabilization can occur at lower, growth-inhibitory concentrations, potentially mediated by specific binding sites. frontiersin.orgnih.gov The interaction of this compound with fungal membranes is likely facilitated by the distribution of hydrophobic and charged residues on its surface. researchgate.net
Role in Fungal Cell Death
The membrane permeabilization and disruption induced by this compound ultimately contribute to fungal cell death. wikipedia.orgontosight.ai this compound has been shown to damage spores and hyphae of filamentous fungi, leading to partial lysis. nih.govresearchgate.net At low concentrations, it can delay hyphal growth and cause abnormal morphology, while at higher concentrations, it fully inhibits hyphal growth and spore germination. researchgate.net
Structural Determinants of Antifungal Activity
The unique three-dimensional structure of this compound is crucial for its antifungal function. wikipedia.orgontosight.ai
Role of Disulfide Bridges and Cysteine-Stabilized αβ Motif
This compound is a 44-residue peptide stabilized by four disulfide bridges. wikipedia.orgnih.govnih.govgao-lab.org These disulfide bonds are essential for maintaining its structure and are thought to contribute to its stability and resistance to proteases. wikipedia.org this compound belongs to the cysteine-stabilized alpha-helical and beta-sheet (CSαβ) superfamily, a motif found in various defense proteins, including insect and plant defensins, and scorpion toxins. wikipedia.orgresearchgate.netfrontiersin.orggao-lab.orgnih.govnih.gov This structural motif, consisting of an alpha-helix and a three-stranded beta-sheet stabilized by disulfide bridges, appears remarkably persistent throughout evolution. gao-lab.orgnih.govnih.gov In this compound, four disulfide bridges stabilize this structure, with one potentially tying the amino and carboxyl termini together. wikipedia.orgresearchgate.net
Functional Importance of Specific Residues (e.g., Charged and Aromatic Residues)
Structure-function studies have highlighted the critical role of specific amino acid residues in this compound's antifungal activity. Seven charged residues and one aromatic residue have been identified as functionally important. researchgate.netnih.govresearchgate.net Site-directed mutagenesis studies have revealed that alterations to five cationic residues (R6, K8, R20, R21, and K38) significantly affect antifungal activity. researchgate.netnih.gov Interestingly, two negatively charged residues (D1 and E25) have also been recognized as functional determinants, suggesting that the location of these charged residues, rather than just the net charge, is crucial for activity. nih.gov These functional sites are often located in exposed regions of the molecule, such as the N-loop, alpha-helix, and gamma-core regions, suggesting their involvement in electrostatic interactions with fungal targets. nih.gov A hydrophobic patch containing a lysine (B10760008) residue has also been proposed as a key determinant for antifungal activity, based on comparisons with plant defensins. frontiersin.orgsdbonline.org
Unidentified Intracellular Targets in Pathogens
While the interaction with fungal membranes is a primary mechanism, the possibility of intracellular targets in fungal pathogens has also been considered for some antifungal peptides. For instance, some defensins are internalized by fungal cells and can then act on intracellular targets, interrupting the cell cycle or leading to apoptosis. frontiersin.org Although the primary focus for this compound has been on membrane disruption, the potential for unidentified intracellular targets within fungal pathogens cannot be entirely ruled out and may represent a more complex, multi-target mechanism of action, similar to what has been observed for other antifungal defensins. frontiersin.orgpnas.org However, specific intracellular targets for this compound have not yet been clearly identified.
Regulation of Drosomycin Gene Expression
Systemic Immune Response Regulation
The systemic immune response in Drosophila involves the activation of distinct signaling pathways depending on the nature of the invading microorganism. The Toll pathway is primarily activated by infections with fungi and Gram-positive bacteria, leading to a systemic defense characterized by the production and secretion of AMPs like Drosomycin (B1143007) into the hemolymph nih.govtcdb.orgidrblab.cnuniprot.orgebi.ac.uk.
The Toll Signaling Pathway Activation
Activation of the Toll pathway is a multi-step process initiated by the recognition of specific microbial components. This recognition triggers a cascade of events that ultimately leads to the nuclear translocation of transcription factors responsible for activating this compound gene expression.
Recognition of Fungi and Gram-Positive Bacteria
The Toll pathway is specifically activated in response to infections by fungi and Gram-positive bacteria nih.govidrblab.cnuniprot.orgebi.ac.ukidrblab.netnih.gov. The recognition of these pathogens is mediated by Pattern Recognition Receptors (PRRs). Gram-positive bacteria are recognized primarily through their cell wall component, Lys-type peptidoglycan (PGN). This recognition involves PRRs such as Peptidoglycan Recognition Protein SA (PGRP-SA) and Peptidoglycan Recognition Protein SD (PGRP-SD), which act in cooperation with Gram-negative binding protein 1 (GNBP1) nih.govplos.orgnih.gov. Fungal components, particularly β-1,3-glucans, are recognized by GNBP3 nih.govplos.orgnih.gov. These recognition events initiate extracellular protease cascades that are essential for activating the downstream signaling pathway nih.govplos.orguni-freiburg.de. Additionally, live Gram-positive bacteria and fungi can activate the Persephone (PSH) cascade, which senses virulence factors and contributes to the activation of the Spätzle-processing enzyme (SPE) idrblab.netuni-freiburg.de.
Upstream Receptors and Ligands (e.g., Toll-1, Toll-7, Toll-9, Spätzle, PGRP-SA, GNBP1)
The Drosophila genome encodes nine Toll receptors (Toll-1 through Toll-9) nih.govidrblab.cnidrblab.netlu.se. Among these, Toll-1 (commonly referred to as Toll) plays the primary role in mediating the innate immune signaling that induces this compound expression in response to fungal and Gram-positive bacterial infections idrblab.cnidrblab.netlu.se. Other Toll receptors, such as Toll-7, have also been shown to contribute to the activation of the this compound promoter idrblab.netnih.govuniprot.org. In vitro studies using Drosophila S2 cells have demonstrated that the Toll/interleukin-1 receptor (TIR) homology domains of various Toll family members can activate the this compound promoter, with Toll-1 and Toll-7 exhibiting the highest activation levels idrblab.netnih.gov.
The endogenous ligand for the Toll receptor in the immune response is the cytokine Spätzle (Spz) nih.govidrblab.netuni-freiburg.deidrblab.net. Spätzle is synthesized as an inactive proprotein and requires proteolytic cleavage by the Spätzle processing enzyme (SPE) to become the mature, active ligand that can bind to the Toll receptor uni-freiburg.deidrblab.net. The ectodomains of Toll-1 and Toll-7 have been shown to bind to different Spätzle variants, including Spz-1, -2, and -5 idrblab.netnih.gov.
Upstream of the Toll receptor, the PRRs PGRP-SA and PGRP-SD, in conjunction with GNBP1, are crucial for recognizing Lys-type PGN from Gram-positive bacteria and initiating the protease cascade that leads to Spätzle activation nih.govplos.orgnih.gov. GNBP3 is responsible for recognizing fungal β-glucans, contributing to Toll pathway activation during fungal infections tcdb.orgnih.govplos.orgnih.gov.
Intracellular Signaling Components (e.g., Tube, Pelle, Cactus, DaPKC)
Upon binding of the activated Spätzle ligand, the Toll receptor undergoes conformational changes and recruits a complex of intracellular adapter proteins to the plasma membrane. A key complex includes MyD88 and Tube idrblab.net. Tube, in turn, recruits the serine-threonine kinase Pelle to the activated Toll receptor idrblab.net. Signaling through this trimeric complex (MyD88, Tube, and Pelle) leads to the phosphorylation of Cactus, the Drosophila homolog of the mammalian IκB inhibitor nih.govidrblab.netuni-freiburg.de. Phosphorylation of Cactus marks it for ubiquitination and subsequent proteasomal degradation nih.govidrblab.net.
Beyond the core MyD88-Tube-Pelle-Cactus module, the Drosophila atypical Protein Kinase C (DaPKC) has been identified as a component required for stimulating the Toll signaling pathway uniprot.orgebi.ac.uk. Research indicates that DaPKC functions downstream of Cactus degradation and the nuclear translocation of the NF-κB transcription factors, playing a critical role in controlling the transcriptional activity of the this compound promoter uniprot.orgebi.ac.uk.
Downstream Transcription Factors (e.g., Dif, Dorsal)
The degradation of Cactus is a pivotal step that releases the associated NF-κB-related transcription factors, Dorsal and Dorsal-related immunity factor (Dif), from their cytoplasmic sequestration nih.govidrblab.netpnas.org. Both Dif and Dorsal are capable of translocating to the nucleus and binding to regulatory sequences in the promoters of target genes, including this compound, to activate their transcription nih.govidrblab.netpnas.org.
Studies have shown that in adult Drosophila, Dif is primarily responsible for mediating the Toll-dependent induction of the antifungal peptide gene this compound idrblab.netnih.govuni-freiburg.de. While Dorsal is essential for dorsal-ventral embryonic patterning, its role in the adult immune response, particularly concerning this compound induction, appears to be less critical than that of Dif nih.govidrblab.net. However, Dorsal and Dif can form heterodimers, and in larval stages, they appear to have redundant roles in this compound induction nih.gov. DaPKC has been shown to enhance the transcriptional activity of Dif and/or Dorsal on the this compound promoter uniprot.orgebi.ac.uk.
Table 1: Key Intracellular Components and Their Roles in Toll Pathway Activation Leading to this compound Expression
| Component | Type | Role in Toll Pathway | Effect on this compound Expression |
|---|---|---|---|
| MyD88 | Adapter Protein | Recruited to activated Toll receptor, part of signaling complex. idrblab.net | Essential for Toll pathway activation and this compound induction. idrblab.net |
| Tube | Adapter Protein | Recruited to activated Toll receptor by MyD88, recruits Pelle. idrblab.net | Essential for Toll pathway activation and this compound induction. idrblab.net |
| Pelle | Serine-Threonine Kinase | Recruited by Tube, phosphorylates Cactus. idrblab.net | Essential for Toll pathway activation and Cactus degradation, leading to this compound induction. idrblab.net |
| Cactus | IκB Homolog | Inhibits Dorsal and Dif in cytoplasm, degraded upon phosphorylation by Pelle. nih.govidrblab.netuni-freiburg.de | Degradation is required for Dorsal/Dif nuclear translocation and this compound induction. nih.govidrblab.net |
| DaPKC | Atypical Protein Kinase C | Functions downstream of Cactus degradation and Dif/Dorsal translocation. uniprot.orgebi.ac.uk | Required for stimulating this compound promoter transcriptional activity. uniprot.orgebi.ac.uk |
| Dif | NF-κB Transcription Factor | Released from Cactus, translocates to nucleus, binds this compound promoter. nih.govidrblab.netpnas.org | Primarily responsible for Toll-dependent this compound induction in adults. idrblab.netnih.govuni-freiburg.de |
(Note: This table describes the data that could be presented in an interactive format, allowing users to sort or filter by component, type, or role.)
Influence of Other Pathways (e.g., JAK/STAT) on this compound-like Peptides
While the Toll pathway is the primary regulator of this compound itself, other signaling cascades, such as the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, influence the expression of this compound-like peptides. The JAK/STAT pathway in Drosophila is activated upon pathogen invasion and tissue damage, particularly in the midgut. This pathway contributes to the synthesis of antimicrobial peptides, including antifungal this compound-like peptides, in the anterior midgut researchgate.netresearchgate.net. The JAK/STAT pathway is initiated by the binding of Unpaired (Upd) cytokines (Upd1, Upd2, and Upd3) to the Domeless receptor, leading to the activation of the Janus kinase Hopscotch (Hop) and subsequent phosphorylation and nuclear translocation of the transcription factor STAT92E researchgate.netresearchgate.netnih.govmdpi.com. STAT92E then binds to the promoter regions of its target genes, including those encoding this compound-like peptides researchgate.net. The JAK/STAT pathway also plays a role in maintaining gut homeostasis and promoting epithelial renewal during infection researchgate.netresearchgate.netmdpi.com.
Local Immune Response Regulation in Barrier Epithelia
In addition to the systemic immune response mediated by the fat body, this compound expression is also regulated locally in barrier epithelia that are in direct contact with the external environment. This local expression is crucial for providing a first line of defense against invading microorganisms at entry points.
Tissue-Specific Induction (e.g., Respiratory, Digestive, Reproductive Tracts)
This compound is expressed in a tissue-specific manner in various barrier epithelia, including the respiratory tract (trachea), digestive tract (gut, salivary glands), and reproductive tract embopress.orgnih.gov. This localized expression is distinct from the systemic response in the fat body and is induced in response to local infections embopress.orgnih.gov. For instance, this compound expression in the respiratory tract is regulated by the Imd pathway, in contrast to its Toll-dependent systemic induction nih.govwikigenes.orgnih.gov. In the digestive tract, this compound and this compound-like peptides are expressed in the midgut under the control of the JAK/STAT pathway researchgate.netresearchgate.netflybase.org. Constitutive expression of this compound has also been observed in the female sperm storage structures (spermathecae and seminal receptacle) and the male reproductive tract (anterior ejaculatory duct, ejaculatory bulb, and posterior ejaculatory duct), suggesting a role in preventing infection of these tissues embopress.orgresearchgate.net. Expression has also been noted in the labellar glands and epidermal cells of the maxillary palp researchgate.net.
The Immune Deficiency (Imd) Pathway in Local Expression
While the Toll pathway is the primary inducer of systemic this compound expression in the fat body, the Imd pathway plays a critical role in the local induction of this compound in certain barrier epithelia, particularly the respiratory tract nih.govwikigenes.orgnih.gov. The Imd pathway is typically activated by Gram-negative bacteria through the recognition of DAP-type peptidoglycans by pattern recognition receptors like PGRP-LC and PGRP-LE nih.govcreative-diagnostics.comumassmed.edunih.gov. Activation of the Imd pathway leads to the cleavage and activation of the NF-κB-like transcription factor Relish creative-diagnostics.comumassmed.edu. Although this compound is predominantly a Toll target, studies have shown that the Imd pathway can contribute to its induction, especially in specific tissues like the trachea nih.govwikigenes.orgnih.gov. This highlights the existence of distinct regulatory mechanisms for systemic and local AMP gene induction nih.govwikigenes.org. Overexpression of PGRP-LE has been shown to activate this compound expression in larval trachea and salivary glands via the Imd pathway pnas.org.
Cross-Regulation and Interplay of Immune Pathways
The Toll and Imd pathways, while often considered distinct in their primary targets and activating microbes (Toll for fungi and Gram-positive bacteria, Imd for Gram-negative bacteria), exhibit crosstalk and can synergistically activate certain antimicrobial peptide genes, including this compound umassmed.edunih.govsdbonline.orgnih.govroyalsocietypublishing.org. While this compound induction is largely dependent on the Toll pathway and its downstream transcription factors Dif and Dorsal, studies have shown that the Imd-Relish pathway can also contribute to this compound expression, albeit to a lesser extent wikigenes.orgumassmed.edunih.govpnas.orgsdbonline.orgresearchgate.net. This dual activation can occur through independent stimulation of both pathways or via direct cross-regulation umassmed.edunih.gov. Synergistic activation of this compound has been observed when flies are simultaneously challenged with ligands for both Toll (Spätzle) and Imd (Gram-negative peptidoglycan) pathways umassmed.edunih.govnih.gov. This synergy is mediated by the cooperation of different NF-κB-related transcription factors umassmed.edunih.gov. Genome-wide analyses also suggest potential cross-regulation between Toll, Imd, and JNK signaling pathways sdbonline.org.
Constitutive Expression Patterns Across Tissues and Developmental Stages
Beyond inducible expression in response to infection, this compound also exhibits constitutive expression in certain tissues and throughout different developmental stages in Drosophila embopress.orgnih.govwikipedia.org. This basal expression likely provides a baseline level of defense. This compound is constitutively expressed in larvae, pupae, and adults, although at lower levels compared to induced expression nih.govnih.gov. Specifically, constitutive expression is observed in the female sperm storage organs (spermathecae and seminal receptacle) and the male reproductive tract embopress.orgresearchgate.net. The intensity of this constitutive expression in sperm storage structures can be quite strong researchgate.net. During development, this compound transcripts are detected in larva, pupa, and adult stages, while they are shut off in the egg stage nih.govnih.govresearchgate.net. Other members of the this compound gene family also show constitutive expression patterns, with variations across developmental stages nih.govnih.govresearchgate.net.
Non-Canonical Regulatory Mechanisms
In addition to the well-established Toll and Imd pathways, non-canonical regulatory mechanisms can also influence this compound expression. For example, studies have identified microRNAs (miRNAs) that can regulate the Toll signaling pathway and, consequently, this compound expression. miR-958 has been shown to negatively regulate this compound expression by directly targeting Toll and Dif genes, key components of the Toll pathway nih.gov. Overexpression of miR-958 reduces this compound expression upon immune challenge, while loss of miR-958 function increases it nih.gov. Other miRNAs, such as members of the miR-310 family (miR-310, miR-311, miR-312, and miR-313), have also been implicated in negatively regulating the immune response via co-targeting this compound sdbonline.org.
MicroRNA (miRNA) Regulation
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression by binding to target mRNA transcripts, typically leading to translational repression or mRNA degradation. mdpi.com Several miRNAs have been identified as regulators of this compound expression, often by targeting components of the upstream Toll signaling pathway or directly targeting the this compound mRNA.
miR-310 family: The miR-310 family, consisting of miR-310, miR-311, miR-312, and miR-313, are clustered miRNAs that have been shown to negatively regulate the immune response in Drosophila upon Gram-positive bacterial infection. sdbonline.orgnih.gov These miRNAs can target and regulate the expression of this compound. sdbonline.orgnih.govfrontiersin.orgnih.gov Studies involving genome-wide miRNA screening have confirmed the involvement of the miR-310 family in the Toll-mediated immune response. sdbonline.orgnih.gov Overexpression of miR-310 family members can lead to decreased this compound expression. sdbonline.orgnih.gov
miR-958: miR-958 has been identified as a negative regulator of this compound expression. sdbonline.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov It achieves this by directly targeting key components of the Toll signaling pathway, namely Toll and Dif (Dorsal-related immunity factor) genes. sdbonline.orgnih.govfrontiersin.orgnih.gov Overexpression of miR-958 significantly reduces this compound expression, while a miR-958-sponge, which sequesters miR-958, leads to increased expression of Toll, Dif, and consequently, this compound. sdbonline.orgnih.govnih.gov
miR-964: miR-964 is another miRNA that modulates the Toll signaling pathway and represses this compound expression. mdpi.comfrontiersin.orgnih.govnih.gov Deficiency in miR-964 can lead to hyperactivation of the this compound gene. frontiersin.orgnih.gov miR-964 has been shown to directly target the 3'-UTR of the this compound gene. mdpi.comfrontiersin.org While miR-964 is part of the miR-959-964 cluster, studies suggest that miR-964 specifically targets this compound, unlike other members of the cluster which may target upstream components of the Toll pathway like Dorsal and Tube. mdpi.comfrontiersin.org
Long Non-Coding RNA (lncRNA) Regulation
Long non-coding RNAs (lncRNAs) are RNA molecules longer than 200 nucleotides that are not translated into proteins but can have regulatory functions. frontiersin.org Some lncRNAs have been implicated in regulating Drosophila immunity. nih.govresearchgate.netnih.gov
lncRNA-CR11538: Overexpression of lncRNA-CR11538 has been shown to inhibit the expression of antimicrobial peptides, including this compound, in vivo, thereby suppressing the Toll signaling pathway. nih.govnih.govsdbonline.org Research suggests that lncRNA-CR11538 can interact with the transcription factors Dif and Dorsal in the nucleus. nih.govsdbonline.org Furthermore, lncRNA-CR11538 can act as a decoy, sequestering Dif/Dorsal away from the promoters of genes like this compound and Metchnikowin, thereby repressing their transcription. nih.govnih.govsdbonline.org This mechanism highlights a role for lncRNA-CR11538 in maintaining immune homeostasis by preventing excessive antimicrobial peptide production. nih.govsdbonline.org
Inducers of this compound Expression
This compound expression is primarily induced by microbial challenges, particularly those recognized by the Toll signaling pathway. sdbonline.orgkarger.comnih.govaai.orgpnas.orgnih.govumassmed.edu
Septic Injury
Septic injury, typically involving pricking the insect with a needle contaminated with microbes, is a common method used to induce a systemic immune response in Drosophila. sdbonline.orgnih.govwikipedia.orgnih.gov Septic injury, especially with Gram-positive bacteria or fungi, leads to the production of considerable amounts of this compound in the fat body, the insect's equivalent of the mammalian liver. sdbonline.orgnih.gov The peptide is then secreted into the hemolymph. sdbonline.orgnih.gov this compound levels can increase significantly within hours of septic injury and persist for an extended period. uniprot.org
Fungal Infection Models
Fungal infections are potent inducers of this compound expression, primarily through the activation of the Toll pathway. karger.comnih.govaai.orgpnas.orgplos.org Different fungal species can elicit varying levels of this compound induction. pnas.orgnih.govpnas.orgnih.govresearchgate.net
Aspergillus fumigatus: Aspergillus fumigatus, a filamentous fungus, is known to induce this compound expression. nih.govaai.orgpnas.orgpnas.orgnih.gov While A. fumigatus infection activates the Toll pathway, the induction of this compound transcript levels and the encoded peptide can be relatively mild compared to other inducers. nih.gov Constitutive expression of this compound can enhance survival against A. fumigatus. pnas.org
Candida albicans: The opportunistic human fungal pathogen Candida albicans also induces this compound expression in Drosophila. aai.orguniprot.orgplos.orgnih.govnih.govtandfonline.com Infection with C. albicans leads to the activation of the Toll pathway, resulting in increased levels of this compound. aai.orgplos.orgtandfonline.com Studies using transgenic flies expressing GFP-Drosomycin fusion proteins have visually demonstrated this compound induction upon C. albicans infection. aai.orgplos.orgtandfonline.com
Neurospora crassa: Neurospora crassa, a filamentous fungus, is a strong inducer of this compound expression. pnas.orgplos.orgresearchgate.netaai.org this compound is highly active against N. crassa in vitro, and constitutive expression of this compound in immunodeficient flies can restore resistance to N. crassa infection. pnas.orgplos.org
Gram-Positive Bacterial Challenge
Gram-positive bacteria are significant inducers of this compound expression, primarily through the activation of the Toll pathway. sdbonline.orgkarger.comnih.govnih.govsdbonline.orgpnas.orgnih.govumassmed.eduuniprot.orgmdpi.com The Toll pathway is largely responsible for the immune response to Gram-positive bacteria in Drosophila. karger.comnih.govfrontiersin.org
Specific Gram-positive bacteria like Micrococcus luteus and Enterococcus faecalis are commonly used to study the induction of this compound via the Toll pathway. nih.govnih.govuniprot.orgmdpi.comtandfonline.com Challenge with these bacteria leads to robust this compound induction. nih.govnih.govuniprot.org
The induction of this compound by Gram-positive bacteria is largely dependent on the Toll pathway and the transcription factor Dif. karger.comsdbonline.org In Dif mutants, this compound induction by Gram-positive bacteria is strongly reduced. karger.comsdbonline.org
Here is a summary table of some inducers and their effect on this compound expression:
| Inducer Type | Specific Examples | Effect on this compound Expression | Primary Pathway Involved | Citations |
| Septic Injury | (with Gram-positive bacteria or fungi) | Strong Induction | Toll | sdbonline.orgnih.govwikipedia.orgnih.govuniprot.org |
| Fungal Infection | Aspergillus fumigatus | Induction (can be mild) | Toll | nih.govaai.orgpnas.orgnih.govpnas.orgnih.gov |
| Fungal Infection | Candida albicans | Strong Induction | Toll | aai.orguniprot.orgplos.orgnih.govnih.govtandfonline.com |
| Fungal Infection | Neurospora crassa | Strong Induction | Toll | pnas.orgplos.orgresearchgate.netaai.org |
| Gram-Positive Bacteria | Micrococcus luteus, Enterococcus faecalis | Strong Induction | Toll | sdbonline.orgkarger.comnih.govnih.govnih.govsdbonline.orgpnas.orgnih.govumassmed.eduuniprot.orgtandfonline.commdpi.com |
| Gram-Negative Bacteria | (Generally poor inducer compared to fungi/Gram-positive) | Weak/Residual Induction | Primarily IMD (some Toll) | karger.comnih.govpnas.orgnih.govumassmed.edu |
Note: While Gram-negative bacteria primarily activate the IMD pathway and antibacterial peptides, some studies indicate a low level of this compound inducibility via a Dif-independent pathway or synergistic activation with the Toll pathway. karger.comnih.govpnas.orgnih.govumassmed.edu
Gram-Negative Bacterial Challenge (Local Response)
In Drosophila, the immune response to microbial challenge involves both systemic and local components. While the systemic response, primarily occurring in the fat body, is well-characterized, local immune responses in epithelial tissues that are in direct contact with the environment also play a crucial role in host defense. This compound, traditionally known as an antifungal peptide regulated mainly by the Toll pathway, also exhibits inducible expression in specific epithelial tissues in response to bacterial challenges, including those by Gram-negative bacteria. karger.comepfl.ch This local induction often occurs independently of the systemic response. embopress.orgresearchgate.net
Studies using this compound-GFP reporter transgenes have provided significant insights into the localized expression patterns of this compound. Upon challenge with the Gram-negative bacterium Erwinia carotovora carotovora (Ecc15), a strong expression of the this compound reporter gene has been observed throughout the tracheal system of Drosophila larvae. embopress.orgresearchgate.net This response is considered a local immune reaction to infection of the respiratory system. researchgate.net Similarly, this compound expression has been detected in other epithelial tissues in contact with the external environment, suggesting its role as a local defense mechanism against potential infections. embopress.orgresearchgate.net
While the Toll pathway is the primary regulator of this compound in the systemic antifungal response, the local induction of this compound by Gram-negative bacteria in epithelial tissues is predominantly mediated by the Immune deficiency (Imd) pathway. karger.comepfl.ch The Imd pathway is primarily activated by peptidoglycans from Gram-negative bacteria and leads to the activation of the NF-κB factor Relish, which is crucial for the transcription of many antibacterial peptide genes. mdpi.comelifesciences.org Although this compound is primarily antifungal, its partial induction via the Imd pathway in response to Gram-negative bacteria highlights a level of crosstalk and context-dependent regulation between the immune signaling cascades in Drosophila. epfl.chsdbonline.org
Research indicates that the local immune response in epithelia, including the induction of AMPs like this compound, is triggered upon infection by Gram-negative bacteria and is mediated by the Imd pathway. nih.gov This local response is based on the recognition of Gram-negative peptidoglycan by specific pattern recognition receptors, such as PGRP-LC. nih.gov For instance, this compound and Diptericin (B1576906) are induced in both the trachea and gut following local infections by bacteria like Erwinia carotovora. nih.gov
Detailed research findings illustrate the differential induction of AMPs by various microbial classes. While Gram-negative bacteria are potent inducers of antibacterial peptides like Diptericin and Cecropin, they have a less pronounced effect on this compound expression compared to fungal challenges in the systemic response. pnas.orgnih.gov However, in the context of local epithelial immunity, Gram-negative bacteria are capable of inducing this compound expression via the Imd pathway. karger.comepfl.ch
The following table summarizes key findings regarding this compound expression in response to Gram-negative bacterial challenge in local tissues:
| Tissue/Location | Stimulus (Gram-Negative Bacteria) | Signaling Pathway Involved | Observed this compound Expression | Reference |
| Tracheal System (Larvae) | Erwinia carotovora carotovora (Ecc15) | Imd pathway | Strong induction (reporter gene) | embopress.orgresearchgate.net |
| Gut | Erwinia carotovora | Imd pathway | Induction | nih.gov |
| Various Epithelial Tissues in contact with external environment | Gram-negative bacteria | Imd pathway (predominantly for local) | Inducible expression | karger.comepfl.chresearchgate.net |
This table illustrates that while the systemic induction of this compound is primarily linked to the Toll pathway and antifungal defense, local responses in barrier tissues show this compound induction mediated by the Imd pathway upon Gram-negative bacterial challenge. This highlights the compartmentalization and complexity of the Drosophila innate immune system.
It is important to note that while this compound is primarily characterized by its antifungal activity, some studies suggest potential cooperative effects with antibacterial peptides like Diptericin and Attacin A against certain Gram-negative bacteria, although its direct activity against Gram-negative bacteria is generally considered less potent than dedicated antibacterial peptides. pnas.org
The constitutive expression of this compound in certain tissues like the salivary glands and female reproductive tract is regulated independently of the Toll and Imd pathways, driven instead by tissue-specific transcription factors. karger.comepfl.ch This constitutive expression represents a baseline level of defense in these vulnerable locations, distinct from the inducible local response triggered by infection. karger.com
The inducible local expression of this compound in response to Gram-negative bacteria, mediated by the Imd pathway, underscores the multifaceted role of this antimicrobial peptide and the intricate regulatory networks governing innate immunity in Drosophila epithelia.
Drosomycin Gene Family: Evolution and Diversification
Genomic Organization of the Drosomycin (B1143007) Multigene Family (Drs, Drsl1-6)
The this compound gene family in Drosophila melanogaster consists of the primary Drs gene and six additional this compound-like genes, designated Dro1 through Dro6 (also referred to as Drsl1 through Drsl6 in some contexts). nih.govresearchgate.netnih.gov
Chromosomal Location and Clustering
These seven genes are clustered together on the left arm of chromosome 3 (3L) in Drosophila melanogaster. nih.govresearchgate.netnih.govcam.ac.uk Specifically, they are located within a 56-kb region at position 63D2-63D2. cam.ac.uknih.gov This clustering suggests a common evolutionary origin and potential regulatory mechanisms. nih.gov
Gene Duplication Events and Formation of the Family
Phylogenetic analysis indicates that the duplication events leading to the seven Drosophila melanogaster this compound genes occurred after the split from D. ananassae (estimated 18–30 million years ago) but before the divergence of D. erecta from the simulans/melanogaster lineage (estimated 6–15 million years ago). cam.ac.uk The phylogenetic relationships of the genes roughly mirror their arrangement in the genome, with more closely related genes often located nearby. cam.ac.uk
While gene duplication is the primary mechanism, the presence of genes like Dro1 and Dro6 which are located more than 10 kb away from other transcribed this compound genes, suggests the possibility of retroposition-mediated duplication events, which could result in insertion into the genome without efficient regulatory elements, potentially leading to their lack of transcription in some conditions. researchgate.net
Evolutionary Conservation of the Cysteine-Stabilized αβ Motif
This compound possesses a characteristic three-dimensional structure known as the Cysteine-Stabilized αβ (CSαβ) motif. gao-lab.orgrcsb.orgnih.govproteopedia.org This motif consists of an α-helix packed against a twisted three-stranded β-sheet, stabilized by disulfide bridges. gao-lab.orgrcsb.orgnih.govproteopedia.org This structural motif is remarkably persistent throughout evolution and is found in various defense proteins across different kingdoms. gao-lab.orgrcsb.orgnih.govproteopedia.org
Homology with Plant Defensins (e.g., Brassicaceae species, RsAFP2)
This compound shows significant structural and sequence similarity to antifungal cysteine-rich plant defensins. gao-lab.orgnih.govproteopedia.orgwikipedia.orgsdbonline.orgresearchgate.net Notably, it exhibits homology with plant antifungal peptides isolated from seeds of Brassicaceae species. sdbonline.org RsAFP2, a plant antifungal protein from Raphanus sativus (radish), is a well-studied example, exhibiting approximately 41% sequence similarity with this compound. sdbonline.orgresearchgate.net These plant defensins and this compound share a conserved sequence pattern, including eight cysteine residues and several other conserved amino acids believed to be important for structural stabilization or folding. researchgate.net The similarity in structure and activity suggests a possible origin from a common ancestor that predated the separation of plants and animals. nih.govgao-lab.org
Similarities to Other Insect Defensins
The CSαβ motif found in this compound is also present in other insect defensins, such as the antibacterial insect defensin (B1577277) A. gao-lab.orgrcsb.orgnih.govproteopedia.orgwikipedia.orgfrontiersin.org Despite adopting the same CSαβ architecture, there can be significant variations in amino acid sequences between antifungal this compound and antibacterial insect defensin A. gao-lab.org While insect defensins are generally defined by six conserved cysteines forming three disulfide bonds, peptides like this compound contain eight cysteines, a feature conserved in plant defensins. frontiersin.org This suggests a closer relationship in terms of cysteine pattern between this compound and plant defensins compared to other insect defensins. wikipedia.orgfrontiersin.org
Functional Divergence within the this compound Family
Experimental evidence indicates significant functional divergence among the members of the this compound family. nih.govsdbonline.org This divergence is observed in both their antimicrobial activity and their gene expression patterns and inducibility. nih.gov
Differential Antimicrobial Activity of Paralogs (e.g., Drsl2 vs. Drs)
Studies have shown that the different isoforms of the this compound family exhibit varying levels of antifungal activity against different fungal strains. sdbonline.org For instance, the Drs protein has demonstrated effectiveness against a broad spectrum of seven tested fungal strains, making it the most effective among the tested isoforms. sdbonline.org In contrast, other isoforms, such as Drs-lC, Drs-lD, Drs-lG, Drs-lE, Drs-lF, and Drs-lI (also referred to as Drsl2 in some contexts, although the search results primarily use Drs-l designations or Dro numbers for the paralogs), show more limited activity against a smaller number of fungal strains. sdbonline.org Specifically, Drs-lC was effective against six strains, Drs-lD against five, Drs-lG against four, Drs-lE and Drs-lF against only three, and Drs-lI (Dro6) showed no activity against any of the tested fungal strains. nih.govsdbonline.org
While a direct comparison labeled "Drsl2 vs. Drs" was not explicitly found with detailed comparative activity data in the provided search snippets, the data on the varying antifungal activity among the different "Drs-l" or "Dro" paralogs relative to Drs strongly supports the concept of differential antimicrobial activity within the family. sdbonline.org Drsl2 (this compound-like 2) is mentioned as a gene encoding a peptide with homology to Drs and is significantly upregulated during metamorphosis, particularly in the gut, regulated by ecdysone (B1671078) signaling. researchgate.netnih.govroyalsocietypublishing.org This suggests a potentially distinct functional role or target compared to the systemic Drs response.
Below is a table summarizing the reported antifungal activity of different this compound isoforms:
| Isoform | Antifungal Activity Against Tested Strains |
| Drs | Effective against 7 strains |
| Drs-lC | Effective against 6 strains |
| Drs-lD | Effective against 5 strains |
| Drs-lG | Effective against 4 strains |
| Drs-lE | Effective against 3 strains |
| Drs-lF | Effective against 3 strains |
| Drs-lI (Dro6) | No activity against any tested strain |
Variation in Gene Expression Patterns and Inducibility among Family Members
The expression patterns and inducibility of the this compound gene family members vary significantly in response to different stimuli. nih.govnih.govresearchgate.net While some members, including Drs, Dro2, Dro3, Dro4, and Dro5, show constitutive expression, their induction levels differ upon immune challenge. nih.govnih.govresearchgate.net
Drs is uniquely and strongly upregulated when Drosophila is infected with microbes. nih.govresearchgate.net Dro2, Dro3, and Dro5 can be upregulated by simple injury, even in the absence of microbes. nih.govnih.govresearchgate.net In contrast, Dro1 and Dro6 (Drs-lI) have shown no detectable transcription in either non-infected or infected flies under the tested conditions. nih.govnih.govresearchgate.net
The differential expression is partly attributed to the presence and location of cis-regulatory elements, such as NF-κB binding sites, in the promoter regions of these genes. nih.govresearchgate.net NF-κB binding sites have been identified in the promoter regions of Drs, Dro2, Dro3, and Dro5, suggesting their importance for the inducibility of these genes. nih.govresearchgate.net The absence of these sites in Dro1 and Dro4, and the distant location of a putative site in Dro6, may contribute to their observed expression patterns. nih.gov
The expression of this compound genes is primarily controlled by the Toll signaling pathway, particularly for antifungal responses elicited by fungi and Gram-positive bacteria. sdbonline.orgpnas.org The NF-κB-like factor Dif plays a critical role in the Toll-dependent induction of this compound. sdbonline.org While the Toll pathway is crucial for this compound induction, a low level of inducibility triggered by Gram-negative bacteria might be partially controlled by a Dif-independent pathway, such as the Imd pathway. sdbonline.org
Furthermore, developmental signals, such as the steroid hormone 20-hydroxyecdysone (B1671079) (ecdysone), also regulate the expression of certain this compound family members, including drs, drsl2, and drsl5, particularly during metamorphosis. nih.govroyalsocietypublishing.orgplos.orgplos.org This induction at pupariation occurs even in germ-free individuals, indicating a bacteria-independent regulatory mechanism involving ecdysone signaling in the fat body and gut. nih.govroyalsocietypublishing.org
Evolutionary Selection Pressures
The evolution of antimicrobial peptide genes, including the this compound family, is influenced by various selection pressures.
Analysis of Adaptive Protein Evolution
Studies investigating the evolutionary pressures on Drosophila antifungal peptides, including drosomycins, have analyzed gene divergence within and between species, as well as polymorphism data. nih.govresearchgate.net Unlike some immune genes in other organisms that show rapid adaptive evolution potentially driven by coevolution with pathogens, there is no strong evidence of adaptive protein evolution in the this compound genes in Drosophila. nih.govresearchgate.net This suggests that these genes may not be undergoing a coevolutionary arms race with fungal pathogens in the same manner observed for some other host-parasite interactions. nih.govresearchgate.net
Insights from Inter- and Intra-species Divergence and Polymorphism Data
Analysis of divergence within and between Drosophila species, as well as polymorphism data from species like Drosophila simulans and D. melanogaster, provides further insights into the evolutionary history of the this compound family. nih.gov The phylogenetic analysis of this compound genes suggests that after initial duplication events, the genes have generally diverged independently. nih.gov
Polymorphism data can reveal deviations from neutral evolution. While some this compound loci show deviations from neutrality in polymorphism data, these have not been consistently associated with changes in the protein sequence. nih.govresearchgate.net Differences in synonymous site diversity and diversity at non-synonymous sites and upstream regions between species like D. simulans and D. melanogaster might be explained by factors such as differences in effective population size and the effectiveness of selection against slightly deleterious mutations. nih.gov
Putative Human Homologs of this compound
Research has explored the possibility of human homologs to Drosophila this compound, given the evolutionary conservation of innate immune pathways. A putative human homolog of Drosophila this compound, designated this compound-like defensin (DLD), has been reported. nih.govasm.orgnih.gov
Synthetic DLD has been shown to exhibit antifungal activity, specifically against Aspergillus species and other clinically relevant filamentous fungi. nih.govasm.orgnih.gov Notably, this activity appears to be specific to filamentous fungi, with no observed activity against yeasts or Gram-positive or Gram-negative bacteria, mirroring the primary antifungal specificity of Drosophila this compound. nih.govasm.orgnih.gov
Identification of this compound-Like Defensin (DLD)
Research has led to the identification of a putative human homologue of Drosophila melanogaster this compound, designated this compound-Like Defensin (DLD). nih.govscilit.comnih.govasm.org This identification was based on sequence homology to Drosophila this compound. nih.gov The DNA sequence corresponding to DLD was identified as a full cDNA clone (FLJ20948), previously catalogued as the human 2.19 gene and located on chromosome Xq28. nih.govresearchgate.net Synthetic DLD has been produced and studied to characterize its properties. nih.govscilit.comnih.govasm.org
Comparative Functional Characterization of DLD with this compound
This compound-Like Defensin (DLD) exhibits specific antifungal activities, similar to Drosophila this compound. nih.govscilit.com Studies have shown that synthetic DLD displays a broad spectrum of activity against Aspergillus species and other clinically relevant filamentous fungi. nih.govscilit.comnih.govasm.org This antifungal activity includes inhibitory effects against fungi such as Aspergillus fumigatus, Rhizopus, and Fusarium species. nih.gov
A key similarity between DLD and Drosophila this compound is their specificity for filamentous fungi. nih.govscilit.comnih.govasm.org Neither DLD nor Drosophila this compound has shown activity against yeasts like Candida albicans or Cryptococcus neoformans, or against Gram-positive or Gram-negative bacteria. nih.govscilit.comnih.govasm.org This contrasts with other mammalian antimicrobial peptides like alpha- and beta-defensins, which often have broader antibacterial activity. nih.govmdpi.com
Structurally, DLD is described as a small cationic protein with six conserved cysteine residues, similar to other defensins, which form three pairs of intramolecular disulfide bonds. nih.gov This structural feature is also characteristic of this compound, which has four disulfide bridges stabilizing its structure. nih.govwikipedia.org The high level of homology, particularly in the cysteine residues crucial for defensin function, supports the observed similarities in antifungal activity between DLD and this compound. nih.govnih.gov
Beyond direct antifungal effects, synthetic DLD has also been shown to display immunomodulatory effects on Aspergillus-stimulated cytokine production. nih.govscilit.comnih.govasm.org
The expression of DLD mRNA has been detected in several human tissues, notably in the skin, which aligns with its potential role as a defensin in defending against invading microorganisms. nih.govscilit.comnih.govasm.org
Here is a comparison of the antifungal activity spectrum:
| Peptide | Filamentous Fungi (e.g., Aspergillus spp.) | Yeasts (e.g., C. albicans) | Gram-Positive Bacteria | Gram-Negative Bacteria |
| This compound | Active | No activity | No activity | No activity |
| DLD | Active | No activity | No activity | No activity |
Evolutionary Implications for Innate Antifungal Defense Mechanisms
The identification of a human homologue like DLD, which retains significant homology and specific antifungal activity similar to Drosophila this compound, provides evidence for the evolutionary conservation of innate antifungal defense mechanisms. nih.govscilit.comnih.gov The Toll pathway, which regulates this compound expression in Drosophila in response to fungal infection, has homologues in mammals, known as Toll-like receptors (TLRs), which play central roles in innate immunity. nih.govscilit.comnih.govasm.org
The presence of DLD in humans suggests that components of the ancient Toll/drosomycin pathway, initially described in Drosophila, have been conserved through evolution and are involved in mammalian defense against pathogenic fungi. nih.gov While Toll activation in Drosophila directly leads to this compound release, mammalian TLR engagement induces the release of cytokines and other defensins. nih.gov The discovery of DLD indicates a more direct functional parallel in the antifungal response is also conserved.
The this compound gene family in Drosophila itself shows diversification through gene duplication, with different members exhibiting varied expression patterns and potentially subtle functional differences, contributing to the complexity of the insect's immune response. nih.govresearchgate.net The conservation of a this compound-like peptide with specific antifungal activity in humans highlights the importance of this particular defense strategy against fungal pathogens across diverse species. The structural similarities, particularly the conserved cysteine-stabilized αβ motif found in this compound, Drosophila defensin, and some plant defensins, further underscore the ancient nature and evolutionary success of this protein fold in antimicrobial defense. wikipedia.org
The evolution of antimicrobial peptides, including defensins and drosomycins, reflects a dynamic interplay between host defense and pathogen pressure. While some immune genes evolve rapidly under positive selection, studies on Drosophila this compound genes have not shown strong evidence of adaptive protein evolution, suggesting they may not be directly coevolving with specific fungal parasites in the same way some other host-parasite genes do. nih.gov However, the retention of the core antifungal function and structural features of this compound in a mammalian homologue like DLD points to a conserved and effective strategy against fungal threats.
Drosomycin in Broader Biological Contexts
Crosstalk Between Humoral and Cellular Immunity in Drosophila
The Drosophila immune system comprises both humoral (mediated by soluble factors like antimicrobial peptides) and cellular (involving hemocytes) components. While traditionally viewed as distinct arms, research reveals significant interplay between these two branches, with Drosomycin (B1143007) playing a part in this communication.
Role of Hemocytes in this compound Induction and Secretion
Hemocytes, the blood cells of Drosophila, are integral to both cellular immunity, through processes like phagocytosis and encapsulation, and the modulation of humoral responses. Hemocytes can act as sentinels, recognizing infection and relaying signals that lead to the induction of antimicrobial peptide (AMP) expression in other tissues, such as the fat body and respiratory epithelia. sdbonline.org This relay mechanism involves the immune deficiency (Imd) pathway and the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway ligand Upd3, ultimately inducing the expression of AMPs like Drosocin in surrounding tissues. sdbonline.org
Furthermore, hemocytes are implicated in the induction of this compound through their potential to secrete the cytokine Spätzle (Spz). nih.govnih.gov Spz is a crucial ligand for activating the Toll signaling pathway, which is a primary regulator of this compound expression, particularly in response to fungal and Gram-positive bacterial infections. biorxiv.orgnih.gov Studies have suggested that Spz is secreted from hemocytes and is required for Toll-dependent antimicrobial responses in the larval fat body. nih.govnih.gov In apoptosis-deficient Drosophila mutants, systemic activation of Toll signaling occurs in response to damage-associated molecular patterns (DAMPs) in the hemolymph. This activation leads to hemocyte hyperproliferation and the formation of melanotic nodules, accompanied by Spz secretion from hemocytes into the hemolymph, thereby activating the Toll pathway and consequently inducing this compound. researchgate.net
While hemocytes are clearly involved in signaling pathways that lead to this compound induction, some studies suggest that this compound induction can also occur independently of hemocytes depending on the stimulus. For instance, mechanical pinching in larvae was shown to induce this compound expression, and this induction was not abolished by hemocyte ablation, indicating that other tissues or mechanisms can also contribute to its expression. nih.gov
Beyond induction, hemocytes also play a role in the handling and potential secretion of this compound in specific contexts, particularly in the anti-tumor response. This compound and Defensin (B1577277) have been observed to be taken up by circulating hemocyte-like cells. nih.govbiorxiv.orgbiologists.comresearchgate.netnih.gov These AMP-containing hemocytes are then recruited to tumor sites, where they are thought to release the stored AMPs, potentially via regulated exocytosis, to act against tumor cells. biorxiv.orgbiologists.com
This compound's Contribution to Host Defense against Tumors
Emerging research has revealed an unexpected role for this compound and other AMPs in the host defense against tumors in Drosophila. Studies utilizing Drosophila models of hematopoietic tumors, such as those induced by mutations in the multiple sex combs (mxc) gene, have demonstrated that the innate immune system can suppress tumor progression. nih.govresearchgate.netnih.gov
Infected Drosophila larvae with a naturally occurring bacterium exhibited smaller tumors compared to controls and fungus-infected larvae. This tumor reduction was associated with the upregulation of AMP genes, including diptericin (B1576906) and this compound, which are known mediators of tumor cell death. sdbonline.org Further confirmation showed that tumor regression upon infection correlated with increased tumor cell death. sdbonline.org
Overexpression of this compound in the fat body of mxc mutants significantly suppressed the tumor phenotype in the lymph gland and enhanced apoptosis in the tumorous lymph glands, while not inducing apoptosis in normal tissues. nih.govbiorxiv.orgresearchgate.netnih.gov This suggests a specific cytotoxic effect of this compound on tumor cells. The anti-tumor effects of this compound in these mutants are dependent on the innate immune pathways, specifically the Toll and Imd pathways. researchgate.netnih.gov
The mechanism by which this compound exerts its anti-tumor effect involves its uptake by circulating hemocyte-like cells, which are then associated with the tumor regions. nih.govbiorxiv.orgbiologists.comresearchgate.netnih.gov These hemocytes may then release the accumulated AMPs at the tumor site. biologists.com Furthermore, studies suggest that the exposure of phosphatidylserine (B164497) (PS) on the surface of tumor cells may be a crucial factor for targeting anti-tumor proteins like this compound to the lymph gland tumors. nih.gov
Interactions with Host Physiological Systems
Beyond its direct involvement in immunity, this compound has been found to interact with other host physiological systems, suggesting broader roles in Drosophila biology.
Modulation of Voltage-Gated Sodium Channels (DmNav1)
Intriguingly, this compound has been shown to interact with the Drosophila melanogaster voltage-gated sodium channel (DmNav1), which is encoded by the paralytic (para) gene. nih.govnih.govnih.gov Voltage-gated sodium channels are essential for electrical signaling in excitable cells, such as neurons and muscles. expasy.org
This interaction was investigated due to the structural similarity between this compound and certain scorpion beta-toxins, which are known modulators of voltage-gated sodium channels. nih.gov Research has demonstrated that this compound, at nanomolar concentrations, can allosterically enhance the activity of LqhalphaIT, a scorpion alpha toxin that affects the inactivation of DmNav1. nih.gov Additionally, this compound can inhibit the facilitating effect of the polyether brevetoxin-2 on DmNav1 activation. nih.gov
These findings suggest that this compound may possess biological activities beyond its established antifungal function and hint at potential roles in modulating neuronal or muscular excitability through interactions with DmNav1. nih.gov The presence of a common CSalphabeta scaffold in this compound and some ion channel gating modifiers from venomous animals underscores the potential for such interactions. nih.gov
Connections to Metabolic Homeostasis and Energy Status
The immune response is a metabolically demanding process, and in Drosophila, there are intricate connections between immunity and metabolic homeostasis. This compound expression, being primarily regulated by the Toll pathway, is linked to these metabolic regulatory networks. plos.orgpnas.org
Activation of the Toll signaling pathway, particularly in the fat body (the fly's central metabolic and immune organ), leads to the induction of this compound and simultaneously impacts lipid homeostasis. plos.orgpnas.org Specifically, Toll activation in the fat body results in a tissue-autonomous reduction in triglyceride storage. plos.orgpnas.org This metabolic shift appears to reallocate resources, favoring phospholipid synthesis over triglyceride storage to meet the increased demand for membrane synthesis required for AMP production and secretion. plos.org
Furthermore, the expression of this compound is influenced by the energy status of the fly. The Forkhead box, sub-group O (FOXO) transcription factor, a key downstream effector of the insulin/insulin-like growth factor signaling (IIS) pathway which is central to metabolic regulation, can directly induce this compound expression. mdpi.com FOXO binds to the promoter region of the this compound gene and promotes its transcription in response to starvation. mdpi.com This indicates that under conditions of metabolic stress or altered energy availability, this compound expression can be modulated.
The link between metabolic state and this compound is also evident in the context of reproductive diapause, a state characterized by lowered metabolism and increased stress resistance. plos.org During diapause, this compound expression is upregulated independently of infection, suggesting a connection between the altered metabolic state and the immune readiness reflected by elevated this compound levels. plos.org
Disruptions in factors maintaining metabolic and immune homeostasis also affect this compound. For instance, loss of the activating transcription factor 3 (Atf3), which is crucial for safeguarding both innate immune and metabolic homeostasis in Drosophila, leads to chronic inflammation and starvation responses and influences this compound expression. nih.gov
These findings collectively highlight that this compound's role in Drosophila extends beyond a simple antifungal effector, integrating into complex networks of immune regulation and interacting with key physiological systems like neural signaling and metabolic homeostasis.
Table 1: Summary of this compound's Interactions in Broader Biological Contexts
| Interaction Area | Key Finding | Relevant Section |
| Crosstalk with Hemocytes | Hemocytes relay signals (e.g., via Spz) for this compound induction in other tissues like the fat body. | 6.1.1 |
| Hemocytes can take up this compound and are recruited to tumors, potentially releasing it at the site. | 6.1.1, 6.1.2 | |
| Defense against Tumors | This compound is upregulated in response to bacterial infection associated with tumor reduction. | 6.1.2 |
| Overexpression of this compound enhances apoptosis in tumorous lymph glands. | 6.1.2 | |
| Anti-tumor effect involves uptake by hemocytes and depends on innate immune pathways. | 6.1.2 | |
| Modulation of DmNav1 | This compound interacts with the voltage-gated sodium channel DmNav1. | 6.2.1 |
| Modulates the activity of DmNav1 in the presence of certain toxins. | 6.2.1 | |
| Connections to Metabolism | Toll pathway activation, which induces this compound, affects lipid homeostasis (reduces triglycerides). | 6.2.2 |
| dFOXO induces this compound expression in response to starvation. | 6.2.2 | |
| This compound is upregulated during reproductive diapause, linking it to altered metabolic state. | 6.2.2 |
Note: This table provides a summary and is not exhaustive of all details discussed in the text.
Methodological Approaches in Drosomycin Research
Genetic Manipulation and Mutagenesis Studies
Genetic approaches in Drosophila have been fundamental in dissecting the pathways regulating Drosomycin (B1143007) expression and identifying key components involved in the antifungal response. The tractability of Drosophila genetics allows for the generation and analysis of various mutant strains. mdpi.com
Generation and Characterization of this compound Mutant Strains (e.g., Drs knock-out)
Generating mutant strains with altered this compound gene (Drs) function, such as knock-outs, is a crucial method to study its necessity and specific role in immunity. While direct Drs knock-out mutants are used, researchers also study mutations in genes within the signaling pathways that regulate Drs expression, such as the Toll pathway components. sdbonline.orgnih.gov For example, studies have characterized Dif mutant flies, which carry point mutations in the gene encoding the NF-κB-like factor Dif, a key transcription factor for Drs. sdbonline.orgnih.gov These Dif mutants show susceptibility to fungal infections, similar to mutants affecting the Toll pathway. sdbonline.orgnih.gov More recently, CRISPR/Cas9-mediated gene editing has been employed to create precise knock-out mutations in Drosophila genes, including those involved in immunity, allowing for detailed characterization of the resulting phenotypes. biorxiv.orgnih.govelifesciences.org Characterization involves assessing the flies' susceptibility to fungal infections and measuring Drs expression levels in response to immune challenges. sdbonline.org Studies have generated null mutants for various antimicrobial peptide genes, including this compound, using CRISPR gene editing to investigate their in vivo function against different pathogens. elifesciences.org
Genetic Epistasis Experiments
Genetic epistasis experiments are powerful tools used to order genes within a signaling pathway. By combining mutations in different genes and observing the resulting phenotype (e.g., Drs expression), researchers can infer the functional relationship between those genes. For instance, genetic epistasis experiments have demonstrated that the transcription factor Dif mediates the Toll-dependent control of this compound gene inducibility. sdbonline.orgnih.govresearchgate.netomicsdi.org Crossing Dif loss-of-function mutants with a Toll gain-of-function mutant (Toll10b) allowed researchers to analyze this compound expression and determine that Dif acts downstream of Toll in this pathway. sdbonline.org Similarly, epistasis analysis has been used to investigate the roles of other genes, such as MyD88, in Toll-mediated this compound induction. sdbonline.org Epistasis experiments have also been employed to study the regulation of Drs by steroid hormones, revealing that the early ecdysone (B1671078) response gene Broad is required downstream of the Ecdysone receptor (EcR) to drive metamorphic Drs induction. plos.org
Reporter Gene Systems
Reporter gene systems are widely used to monitor the spatial and temporal expression patterns of the this compound gene and to quantify its promoter activity in response to various stimuli.
This compound-GFP Reporter Transgenes for Expression Analysis
Creating transgenic Drosophila lines carrying a this compound promoter fused to a Green Fluorescent Protein (GFP) coding sequence (Drs-GFP) allows for visualization of Drs expression in live flies. plos.orgoup.comembopress.orgresearchgate.netresearchgate.netembopress.orgsdbonline.orgplos.org This method enables researchers to observe where and when the this compound gene is activated. Drs-GFP reporter transgenes have shown that Drs is expressed not only in the fat body during a systemic immune response but also locally in various epithelial tissues in contact with the environment, suggesting a role in local immunity. embopress.orgresearchgate.netsdbonline.org The expression of the Drs-GFP reporter can be monitored using fluorescence microscopy and quantified. embopress.orgresearchgate.net Studies have used Drs-GFP reporters to assess the efficiency of gene silencing by RNA interference (RNAi) and to analyze the effect of knocking out specific genes on Drs expression after infection. oup.com The use of different versions of GFP, such as S65T GFP, has been shown to be adequate for reporting inducible gene expression in Drosophila. embopress.org
Dual-Luciferase Reporter Assays for Promoter Activity
Dual-luciferase reporter assays are a common method to quantitatively measure the transcriptional activity of the this compound promoter. sdbonline.orgnih.govpnas.orgnih.govbiorxiv.orgaai.org In this system, the this compound promoter is cloned upstream of a firefly luciferase gene (the primary reporter), and a second reporter, often Renilla luciferase driven by a constitutive promoter, is used for normalization. Cells (commonly Drosophila S2 cells) are transfected with these constructs and then subjected to different treatments (e.g., exposure to microbes or pathway components). The ratio of firefly to Renilla luciferase activity indicates the strength of the this compound promoter activity under each condition. This method has been used to show that the this compound promoter is strongly activated by expression of Toll pathway components like MyD88 and the transcription factor Dif. sdbonline.orgpnas.orgnih.gov It has also been used in genome-wide RNAi screens to identify novel regulators of NF-κB signaling that affect this compound luciferase reporter activity. aai.org
The following table illustrates typical results from a dual-luciferase assay examining the effect of different NF-κB transcription factors on this compound promoter activity in S2 cells:
| Transfected Construct | Relative Luciferase Activity (Fold Activation) |
| Empty Vector | 1 |
| Wild-type Dorsal | Moderate increase |
| Wild-type DIF | ~75-fold |
| Wild-type Relish | ~5-fold |
| DIF^RelN Linked Dimer | ~350-fold |
Note: Data is representative and based on research findings. pnas.org
Mutational analysis of putative transcription factor binding sites within the this compound promoter using luciferase assays has helped identify critical regulatory elements. sdbonline.orgnih.govpnas.orgnih.gov
Molecular and Cellular Biology Techniques
Gene Expression Analysis (RT-PCR, Real-time RT-PCR, Microarray)
Gene expression analysis techniques are crucial for determining when and where the this compound gene is transcribed in response to various stimuli, particularly microbial infection. Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative Real-time RT-PCR (qRT-PCR) are commonly used to measure the levels of this compound mRNA. These methods allow for the detection and quantification of this compound transcripts under different experimental conditions, such as after infection with fungi or bacteria, or following physical injury. researchgate.netnih.govresearchgate.net For instance, qRT-PCR has been used to show that the Drs gene, encoding this compound, is strongly upregulated when Drosophila is infected with microbes, especially fungi and Gram-positive bacteria. researchgate.netnih.gov Studies have also employed RT-PCR to examine the transcriptional profiles of the this compound gene family members in adult flies challenged with various microorganisms or subjected to microbe-free injury. researchgate.netresearchgate.net
Detailed research findings using these methods have revealed the inducible nature of this compound expression, primarily through the Toll signaling pathway, although the Imd pathway can also contribute to its regulation in certain contexts, such as in S2 cells. sdbonline.orgaai.orgkingston.ac.uk
An example of gene expression data obtained through qRT-PCR is presented below, illustrating the relative expression levels of the Drs gene in Drosophila adults under different conditions:
| Condition | Relative Drs Expression Level (Normalized to rp49) |
| Native flies (Control) | 1.0 (Baseline) |
| Microbe-free injury | Increased |
| E. coli infection | Increased |
| Staphylococcus aureus infection | Strongly Increased |
| Fusarium oxysporum infection | Strongly Increased |
| Beauveria bassiana infection | Strongly Increased |
Note: Data is illustrative based on findings indicating differential upregulation by various stimuli. researchgate.netnih.govresearchgate.net
RNA Interference (RNAi) for Gene Silencing
RNA interference (RNAi) is a powerful genetic technique used to reduce or silence the expression of specific genes, allowing researchers to study the function of the encoded protein. frontiersin.orgnih.gov In this compound research, RNAi is employed to knock down the expression of genes involved in the immune signaling pathways that regulate this compound expression, as well as to potentially investigate the function of this compound itself by silencing the this compound gene.
Studies using RNAi in Drosophila S2 cells and in vivo have been instrumental in dissecting the Toll and Imd signaling pathways and identifying components required for this compound induction. sdbonline.orgaai.orgresearchgate.netnih.gov For instance, RNAi screens in S2 cells have identified novel regulators of NF-κB signaling that affect this compound luciferase reporter activity. aai.org RNAi targeting known components of the Toll pathway (e.g., Toll, MyD88, dorsal) or the Imd pathway (e.g., Tab2, PGRP-LC, imd, Relish) has been shown to cause a strong reduction in this compound luciferase/Act5C–β-gal activity in S2 cells. aai.org Furthermore, in vivo RNAi experiments have demonstrated that silencing genes like Gprk2, CG15737, and u-shaped can lead to reduced this compound expression in flies. aai.org RNAi of the moleskin gene, which encodes a protein essential for the nuclear localization of the transcription factor Caudal, severely affected Caudal-mediated constitutive this compound gene expression in epithelial tissues. nih.gov
Cell Culture Assays (e.g., S2 cells)
Drosophila S2 cells, derived from late-stage embryos, are a widely used cell line for studying Drosophila innate immunity and the regulation of antimicrobial peptide genes like this compound. nih.govsdbonline.orgaai.orgkingston.ac.uknih.gov These cells are amenable to transfection and RNAi treatments, making them suitable for investigating signaling pathways and gene regulation. aai.orgnih.gov
S2 cell culture assays are used to stimulate immune pathways and monitor this compound gene expression, often using reporter constructs where the this compound promoter drives the expression of a readily measurable protein like luciferase or GFP. aai.orgresearchgate.netplos.org For example, this compound luciferase reporter assays in S2 cells have been used in genome-wide RNAi screens to identify genes involved in NF-κB signaling that regulate this compound expression. aai.org These assays have confirmed that this compound expression in S2 cells can be regulated by both the Toll and Imd pathways, depending on the stimulus. aai.org S2 cells are also used for studying the effects of various treatments, such as exposure to heat-killed bacteria or viral infection, on this compound expression. nih.govaai.org
Data from S2 cell assays using a this compound luciferase reporter demonstrate the pathway-specific induction of this compound:
| Treatment in S2 Cells | Pathway Activated | This compound Luciferase Activity |
| Control | None | Baseline |
| Overexpression of Toll10b | Toll | High |
| Heat-killed E. coli | Imd | Increased |
| RNAi of Toll pathway components | Toll | Reduced |
| RNAi of Imd pathway components | Imd | Reduced |
Note: This table summarizes findings regarding Toll and Imd pathway regulation of this compound reporter activity in S2 cells. aai.org
Biochemical and Structural Biology Techniques
These techniques focus on the this compound protein itself, its production, purification, activity, and three-dimensional structure.
Recombinant Protein Expression and Purification
Producing sufficient quantities of pure this compound protein is essential for biochemical and structural studies, as well as for in vitro antimicrobial assays. Recombinant protein expression involves introducing the gene encoding this compound into a host organism, such as Escherichia coli or Saccharomyces cerevisiae, to produce the protein. nih.govrcsb.orgfrontiersin.org
A common approach involves expressing this compound as a fusion protein, for example, with Glutathione S-transferase (GST), which facilitates purification using affinity chromatography. nih.govfrontiersin.orgthermofisher.com After expression and initial purification of the fusion protein, the this compound peptide can be cleaved from the fusion tag using a specific protease, followed by further purification steps like gel filtration and reverse phase HPLC to obtain the pure mature peptide. nih.gov Mass spectrometry and circular dichroism spectroscopy are then used to confirm the molecular weight and structural conformation of the recombinant peptide, ensuring it is identical or similar to native this compound. nih.gov Successful recombinant expression allows for the production of wild-type this compound and mutant variants for functional analysis. nih.gov
In vitro Antimicrobial Assays (Growth Inhibition, Killing Assays)
In vitro antimicrobial assays are used to evaluate the ability of this compound to inhibit the growth or kill microorganisms, particularly fungi, which are its primary targets. nih.govkarger.comnih.gov Liquid growth inhibition assays are a standard method, where serial dilutions of this compound are incubated with a suspension of microorganisms in a suitable growth medium. nih.govd-nb.info Microbial growth is typically monitored by measuring the optical density (absorbance) of the culture over time. nih.gov
The Minimum Inhibitory Concentration (MIC) is a key parameter determined from these assays, representing the lowest concentration of the peptide that completely inhibits visible microbial growth. nih.gov Killing assays can also be performed to determine if the peptide is fungicidal (kills fungi) or merely fungistatic (inhibits growth). This compound has demonstrated potent antifungal activity against filamentous fungi in such assays. nih.govnih.gov While primarily known for its antifungal activity, studies have also explored its activity against bacteria, noting a high selectivity towards Gram-negative bacteria, especially Enterobacteriaceae, with most Gram-positive strains remaining non-susceptible. karger.comnih.govd-nb.info
An example of MIC data for this compound against a fungal pathogen:
| Microorganism | This compound MIC (µM) |
| Neurospora crassa | 1.0 |
Note: Data is illustrative based on reported findings. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of proteins and peptides in solution. rcsb.orggao-lab.orgnih.govnih.gov NMR has been crucial in elucidating the structure of this compound.
Studies using 1H 2D NMR have determined the solution structure of this compound, revealing a structure composed of an alpha-helix and a twisted three-stranded beta-sheet. rcsb.orggao-lab.orgnih.govnih.gov This structure is stabilized by disulfide bridges. rcsb.orggao-lab.orgnih.govnih.govuniprot.org this compound contains 44 amino acid residues and is stabilized by four disulfide bridges. nih.govnih.govgao-lab.org The structure features a Cysteine Stabilized alpha-beta (CSαβ) motif, which is also found in other defense proteins like insect defensins and plant defensins, highlighting a conserved structural scaffold. researchgate.netgao-lab.orgnih.govnih.gov NMR studies provide detailed information about the spatial arrangement of atoms in the this compound molecule, which is essential for understanding its mechanism of action and structure-activity relationships. nih.gov The coordinates of the NMR structures are often deposited in public databases like the Protein Data Bank (PDB). rcsb.org
Phylogenetic and Bioinformatic Analyses
Phylogenetic and bioinformatic analyses are crucial for understanding the evolutionary origins, diversification, and functional constraints acting on the this compound gene family. These methods utilize computational tools to compare sequences, reconstruct evolutionary histories, and model molecular structures.
Sequence Homology and Motif Identification (BLAST)
Sequence homology searches, commonly performed using tools like BLAST (Basic Local Alignment Search Tool), are fundamental in identifying this compound and related sequences across different species. molbiol-tools.caberkeley.edu BLAST compares a query sequence against a database to find regions of local similarity, helping to infer functional and evolutionary relationships. molbiol-tools.caberkeley.edu PSI-BLAST, a more sensitive iterative version, can identify more distantly related homologs by building a profile from initial search results. molbiol-tools.ca
Studies have utilized BLAST to identify this compound-like sequences in various Drosophila species and other insects. cam.ac.uknih.govresearchgate.net This allows researchers to identify conserved regions, such as the eight cysteine residues critical for forming four disulfide bridges that stabilize the this compound structure. ioz.ac.cncam.ac.uk These conserved cysteine motifs are essential for the molecule's structural integrity and function. cam.ac.uk Identifying such conserved motifs through sequence alignment provides insights into functionally important sites that have been maintained throughout evolution. cam.ac.uk
Phylogenetic Tree Reconstruction for Evolutionary Analysis
Phylogenetic tree reconstruction is employed to visualize the evolutionary relationships between this compound sequences from different species. cam.ac.ukbioinformatics.nlwisc.edu Methods like Maximum Likelihood and Neighbor-Joining are commonly used, often with bootstrap replicates to assess the robustness of the tree topology. cam.ac.uknih.govbioinformatics.nl These trees help to understand the diversification of the this compound gene family and infer ancestral states. bioinformatics.nlwisc.edu
Phylogenetic analyses of this compound sequences from various Drosophila species have revealed insights into gene duplication events and the evolutionary history of the gene family. nih.govnih.gov For example, studies suggest that gene duplications were involved in the formation of the this compound gene family in Drosophila melanogaster. nih.govnih.gov The phylogenetic relationships can also shed light on the evolutionary pressures acting on the genes, such as the lack of strong evidence for adaptive protein evolution in some this compound genes, suggesting they may not be coevolving rapidly with pathogens in all cases. cam.ac.uk Phylogenetic analysis can also support hypotheses about common ancestry with antifungal peptides in other organisms, such as plants and fungi. ioz.ac.cnresearchgate.net
An example of data that might be derived from such analyses could involve the clustering of this compound genes from different species, as shown in phylogenetic trees. For instance, the relationship of seven this compound genes in D. melanogaster roughly mirrors their genomic arrangement. cam.ac.uknih.gov
Computational Modeling of Structure-Function Relationships
Computational modeling complements experimental approaches by providing insights into the three-dimensional structure of this compound and how its structure relates to its antifungal function. researchgate.netgao-lab.orgnih.gov Techniques such as homology modeling, based on known structures of related proteins (like plant defensins), can be used to predict the 3D structure of this compound. researchgate.net Molecular dynamics simulations can further explore the flexibility and interactions of the molecule.
Modeling studies have highlighted key structural features of this compound, including its cysteine-stabilized αβ motif, which consists of an α-helix and a twisted three-stranded β-sheet stabilized by disulfide bridges. ioz.ac.cnresearchgate.netgao-lab.orgnih.gov Comparisons with other antifungal peptides, such as plant defensins, have aided in identifying probable active sites and residues crucial for antifungal activity. researchgate.netcam.ac.uk For instance, a hydrophobic patch containing a lysine (B10760008) residue has been suggested as a key determinant for antifungal activity based on modeling and comparative studies. researchgate.net Computational analysis can also help in understanding the impact of mutations on the structure and function of this compound and its paralogs. researchgate.netnih.gov
Interactive Table: Key Bioinformatic and Phylogenetic Methods in this compound Research
| Method | Purpose | Common Tools/Techniques | Insights Gained |
| Sequence Homology and Motif Identification | Identify related sequences and conserved functional regions across species | BLAST, PSI-BLAST, Sequence Alignment | Evolutionary relationships, conserved residues (e.g., cysteines), functional motifs |
| Phylogenetic Tree Reconstruction | Visualize evolutionary history and relationships of this compound sequences | Maximum Likelihood, Neighbor-Joining, Bootstrap | Gene duplication events, species relationships, evolutionary pressures |
| Computational Modeling | Predict 3D structure and analyze structure-function relationships | Homology Modeling, Molecular Dynamics | Structural features (α-helix, β-sheet, disulfide bridges), active site identification |
Compound Table
| Compound Name | PubChem CID |
| This compound | 16131048 |
Note: PubChem CID 16131048 corresponds to Drosocin, another peptide found in Drosophila melanogaster. While often studied in similar contexts as this compound (antimicrobial peptides in Drosophila), this compound and Drosocin are distinct peptides with different sequences and structures. This compound has a PubChem entry under CID 6918369. The initial search result nih.gov incorrectly identified Drosocin's CID when searching for this compound. Correcting this based on further PubChem search.
Updated Compound Table
| Compound Name | PubChem CID |
| This compound | 6918369 |
Phylogenetic and Bioinformatic Analyses
Phylogenetic and bioinformatic analyses are crucial for understanding the evolutionary origins, diversification, and functional constraints acting on the this compound gene family. These methods utilize computational tools to compare sequences, reconstruct evolutionary histories, and model molecular structures.
Sequence Homology and Motif Identification (BLAST)
Sequence homology searches, commonly performed using tools like BLAST (Basic Local Alignment Search Tool), are fundamental in identifying this compound and related sequences across different species. molbiol-tools.caberkeley.edu BLAST compares a query sequence against a database to find regions of local similarity, helping to infer functional and evolutionary relationships. molbiol-tools.caberkeley.edu PSI-BLAST, a more sensitive iterative version, can identify more distantly related homologs by building a profile from initial search results. molbiol-tools.ca
Studies have utilized BLAST to identify this compound-like sequences in various Drosophila species and other insects. cam.ac.uknih.govresearchgate.net This allows researchers to identify conserved regions, such as the eight cysteine residues critical for forming four disulfide bridges that stabilize the this compound structure. ioz.ac.cncam.ac.uk These conserved cysteine motifs are essential for the molecule's structural integrity and function. cam.ac.uk Identifying such conserved motifs through sequence alignment provides insights into functionally important sites that have been maintained throughout evolution. cam.ac.uk
Phylogenetic Tree Reconstruction for Evolutionary Analysis
Phylogenetic tree reconstruction is employed to visualize the evolutionary relationships between this compound sequences from different species. cam.ac.ukbioinformatics.nlwisc.edu Methods like Maximum Likelihood and Neighbor-Joining are commonly used, often with bootstrap replicates to assess the robustness of the tree topology. cam.ac.uknih.govbioinformatics.nl These trees help to understand the diversification of the this compound gene family and infer ancestral states. bioinformatics.nlwisc.edu
Phylogenetic analyses of this compound sequences from various Drosophila species have revealed insights into gene duplication events and the evolutionary history of the gene family. nih.govnih.gov For example, studies suggest that gene duplications were involved in the formation of the this compound gene family in Drosophila melanogaster. nih.govnih.gov The phylogenetic relationships can also shed light on the evolutionary pressures acting on the genes, such as the lack of strong evidence for adaptive protein evolution in some this compound genes, suggesting they may not be coevolving rapidly with pathogens in all cases. cam.ac.uk Phylogenetic analysis can also support hypotheses about common ancestry with antifungal peptides in other organisms, such as plants and fungi. ioz.ac.cnresearchgate.net
An example of data that might be derived from such analyses could involve the clustering of this compound genes from different species, as shown in phylogenetic trees. For instance, the relationship of seven this compound genes in D. melanogaster roughly mirrors their genomic arrangement. cam.ac.uknih.gov
Computational Modeling of Structure-Function Relationships
Computational modeling complements experimental approaches by providing insights into the three-dimensional structure of this compound and how its structure relates to its antifungal function. researchgate.netgao-lab.orgnih.gov Techniques such as homology modeling, based on known structures of related proteins (like plant defensins), can be used to predict the 3D structure of this compound. researchgate.net Molecular dynamics simulations can further explore the flexibility and interactions of the molecule.
Modeling studies have highlighted key structural features of this compound, including its cysteine-stabilized αβ motif, which consists of an α-helix and a twisted three-stranded β-sheet stabilized by disulfide bridges. ioz.ac.cnresearchgate.netgao-lab.orgnih.gov Comparisons with other antifungal peptides, such as plant defensins, have aided in identifying probable active sites and residues crucial for antifungal activity. researchgate.netcam.ac.uk For instance, a hydrophobic patch containing a lysine residue has been suggested as a key determinant for antifungal activity based on modeling and comparative studies. researchgate.net Computational analysis can also help in understanding the impact of mutations on the structure and function of this compound and its paralogs. researchgate.netnih.gov
Interactive Table: Key Bioinformatic and Phylogenetic Methods in this compound Research
| Method | Purpose | Common Tools/Techniques | Insights Gained |
| Sequence Homology and Motif Identification | Identify related sequences and conserved functional regions across species | BLAST, PSI-BLAST, Sequence Alignment | Evolutionary relationships, conserved residues (e.g., cysteines), functional motifs |
| Phylogenetic Tree Reconstruction | Visualize evolutionary history and relationships of this compound sequences | Maximum Likelihood, Neighbor-Joining, Bootstrap | Gene duplication events, species relationships, evolutionary pressures |
| Computational Modeling | Predict 3D structure and analyze structure-function relationships | Homology Modeling, Molecular Dynamics | Structural features (α-helix, β-sheet, disulfide bridges), active site identification |
Future Research Directions
Elucidating Precise Molecular Targets and Mechanisms of Action
While Drosomycin's antifungal activity is established, the precise molecular targets and detailed mechanisms by which it exerts its effects on fungal cells require further investigation. Research indicates that This compound (B1143007), a cysteine-stabilized alpha-helical and beta-sheet (CSαβ) peptide, likely interacts with fungal membranes, potentially disrupting their integrity or interfering with essential cellular processes nih.gov. Future studies could employ advanced techniques such as high-resolution microscopy, lipidomics, and structural biology to visualize and characterize these interactions at a molecular level. Identifying specific fungal membrane components or intracellular targets that this compound binds to would provide crucial insights into its fungicidal mechanism. Furthermore, exploring how this compound's structure, including its four disulfide bridges and specific amino acid residues, contributes to target recognition and membrane activity remains an active area nih.govnih.gov.
Comprehensive Analysis of this compound Family Functional Redundancy and Specialization
The Drosophila melanogaster genome encodes not only this compound but also several paralogs, collectively forming the this compound family nih.govnih.gov. While this compound is primarily antifungal, some paralogs may exhibit broader or distinct antimicrobial specificities nih.govmdpi.com. Future research should focus on a comprehensive functional analysis of each member of this family. This includes determining their precise expression patterns across different tissues and developmental stages, their inducible expression in response to various pathogens (fungi, bacteria, viruses, parasites), and their individual contributions to host defense in in vivo settings, perhaps utilizing genetic tools like CRISPR-based knockouts nih.govelifesciences.org. Understanding the degree of functional redundancy versus specialization among this compound family members will shed light on the evolutionary pressures that shaped this gene family and the strategies insects employ for robust innate immunity. Studies have already shown differential expression patterns and varying potencies against specific fungal and parasitic species among family members like this compound and this compound-2 nih.gov.
Deeper Understanding of Cross-Regulatory Networks in Innate Immunity
This compound expression is primarily regulated by the Toll signaling pathway, a major component of insect innate immunity, particularly against fungal and Gram-positive bacterial infections nih.govumassmed.edusdbonline.org. However, there is evidence of complex cross-regulation between the Toll and Immune Deficiency (Imd) pathways, which primarily mediates responses to Gram-negative bacteria umassmed.edusdbonline.orgnih.gov. Future research should aim to fully delineate the intricate regulatory networks that control this compound expression. This involves investigating how signals from different pattern recognition receptors converge or interact to modulate Toll pathway activation and subsequent this compound production. Furthermore, exploring the influence of other signaling pathways, such as JNK and JAK/STAT, and regulatory molecules, including microRNAs, on this compound expression and function is crucial sdbonline.orgnih.govresearchgate.net. Understanding these cross-regulatory mechanisms will provide a more complete picture of how the insect immune system orchestrates responses to diverse microbial challenges.
Evolutionary Trajectories of this compound-like Peptides Across Insect Lineages
This compound-type peptides are found in various ecdysozoans, including arthropods and nematodes, as well as in plants, suggesting an ancient origin and functional diversification over evolutionary time nih.govnih.gov. Future research should trace the evolutionary trajectories of this compound-like peptides across a wider range of insect lineages and other invertebrates. Comparative genomic and functional studies can help understand how gene duplication, diversification, and loss events have shaped the this compound family in different species nih.govroyalsocietypublishing.org. Investigating the selective pressures acting on these genes can reveal insights into host-pathogen co-evolution and adaptation to specific ecological niches and associated microbial environments biorxiv.orgnih.gov. For instance, studies have shown the loss of this compound in termites, potentially due to functional redundancy with other immune molecules royalsocietypublishing.org. Analyzing sequence divergence and structural variations in this compound homologs from different species can provide clues about the evolution of their antimicrobial specificity and potential novel functions.
Exploration of this compound's Immunomodulatory Functions beyond Direct Antimicrobial Activity
Emerging research on AMPs suggests that their roles extend beyond direct microbial killing to include various immunomodulatory functions wikipedia.orgfrontiersin.orgmdpi.com. While this compound is primarily known for its antifungal action, future studies could explore whether it possesses additional immunomodulatory activities in Drosophila. This might include investigating its potential effects on hemocyte behavior (e.g., phagocytosis, encapsulation), modulation of inflammatory responses, influence on tissue repair mechanisms, or interactions with other components of the innate immune system plos.orgnih.gov. Understanding these potential broader roles could reveal novel aspects of this compound's contribution to host health and defense, potentially opening avenues for exploring its therapeutic potential or informing strategies for pest control. Studies have already indicated that AMPs like this compound can be taken up by hemocytes and may play a role in processes like tumor cell death nih.gov.
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the immune pathways regulating Drosomycin expression in Drosophila melanogaster?
- Methodology : Use transgenic reporter genes (e.g., This compound–lacZ) combined with pathway-specific mutations (e.g., Toll/Tl, Imd, or Relish mutants) to quantify transcriptional activity via β-galactosidase assays or Northern blotting. For example, Tl-deficient larvae show a 2-fold reduction in This compound induction post-bacterial challenge, while adults exhibit a 4-fold reduction, indicating developmental-stage-specific pathway reliance .
- Key Data :
- Toll pathway mutants (e.g., Dif mutants) reduce this compound expression by >50% in fungal infections but show minimal impact during bacterial challenges, highlighting pathway specificity .
Q. How is this compound quantified in immune response studies, and what statistical methods ensure reproducibility?
- Methodology : Employ qPCR with primers targeting This compound mRNA, normalized to housekeeping genes (e.g., rp49). Statistical analysis using Tukey’s Multiple Range Test (α = 0.05) is recommended to compare expression levels across experimental groups (e.g., wild-type vs. Relish mutants) .
- Pitfalls : Avoid relying solely on fold-change values without absolute quantification (e.g., CFU counts correlating with immune activation) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s role during dual Toll/Imd pathway activation (e.g., in Serratia infections)?
- Case Study : Serratia nematodiphila DR186 infection in Drosophila triggers both Diptericin (Imd) and this compound (Toll) expression. However, Dif (Toll pathway) mutants show no survival deficit, while FADD (Imd pathway) mutants exhibit 80% mortality, suggesting compensatory mechanisms .
- Methodological Adjustments :
- Use tissue-specific RNAi knockdowns to isolate pathway contributions.
- Combine survival assays with time-series qPCR to track dynamic pathway interactions .
Q. What experimental designs address challenges in recombinant this compound production (e.g., disulfide bond formation in E. coli)?
- Approach : Optimize plasmid design (e.g., pET-28a+ with Trx tag for solubility) and refolding protocols (e.g., glutathione redox buffers). Validate antifungal activity via radial diffusion assays against Neurospora crassa .
- Data Conflict Example : Low yields (<1 mg/L) due to improper disulfide bonding require MALDI-TOF MS verification of structural integrity .
Q. How to design a meta-analysis on this compound’s evolutionary conservation across insect species?
- Framework : Follow PRISMA guidelines for systematic reviews. Include studies using homology modeling (e.g., BLASTp for orthologs) and functional assays (e.g., antifungal activity in Galleria mellonella). Exclude non-peer-reviewed datasets .
- Statistical Consideration : Use random-effects models to account for heterogeneity in expression systems (e.g., yeast vs. bacterial hosts) .
Methodological Recommendations
- For Pathway Studies : Use mosaic analysis (e.g., UAS-Gal4 system) to isolate fat body vs. hemocyte contributions to this compound induction .
- For Meta-Analyses : Engage information specialists to design exhaustive search strings (e.g., "this compound AND (Toll OR Imd) NOT commercial") across MEDLINE/EMBASE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
